Lipophilicity Advantage Over the Unprotected Core: Higher LogP for Improved Passive Membrane Permeability
The Boc‑protected scaffold (CAS 1401987‑20‑9) has a computed XLogP3‑AA of 1.1, which is 1.3 log units higher than that of the fully deprotected core 7,8‑dihydroimidazo[1,5‑c]pyrimidin‑5(6H)‑one (CAS 14509‑66‑1, XLogP3‑AA = –0.2) [REFS-1, REFS-2]. In drug design, a logP increase of 1 unit is generally associated with a ~10‑fold enhancement in passive membrane permeability [3].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.1 |
| Comparator Or Baseline | 7,8‑Dihydroimidazo[1,5‑c]pyrimidin‑5(6H)‑one: XLogP3‑AA = –0.2 |
| Quantified Difference | ΔXLogP3‑AA = 1.3 (≈10‑fold permeability advantage for the Boc‑protected form) |
| Conditions | Computed by XLogP3 3.0 algorithm; values retrieved from PubChem. |
Why This Matters
When designing cell‑permeable probes or prodrugs, the higher logP of the Boc‑protected intermediate can translate into superior cellular uptake, an attribute that cannot be achieved with the free amine without additional derivatization.
- [1] PubChem CID 121229374. tert‑Butyl 5‑oxo‑7,8‑dihydroimidazo[1,5‑c]pyrimidine‑6(5H)‑carboxylate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/121229374 (accessed 2026‑05‑02). View Source
- [2] PubChem CID 1487518. 5H,6H,7H,8H‑imidazo(1,5‑c)pyrimidin‑5‑one (CAS 14509‑66‑1). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/14509‑66‑1 (accessed 2026‑05‑02). View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W. & Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
